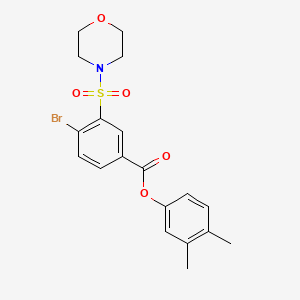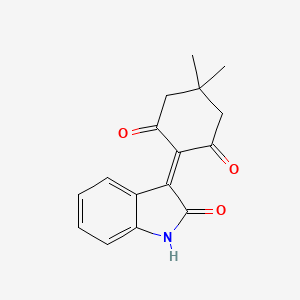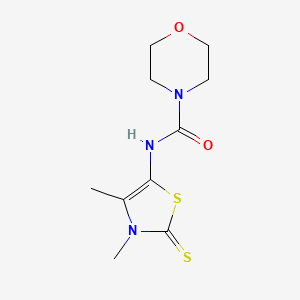![molecular formula C13H17ClN2O3S B6030417 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6030417.png)
2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BLNK). This results in the activation of several downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are essential for the survival and proliferation of B-cells.
2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have several other biochemical and physiological effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to inhibit the activation of mast cells and basophils, which are involved in allergic reactions. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is its selectivity for BTK. Unlike other BTK inhibitors such as ibrutinib, which also inhibit other kinases such as ITK and TEC, this compound is highly selective for BTK. This makes it a valuable tool for studying the role of BTK in various biological processes.
One limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another potential direction is the investigation of the role of BTK in other biological processes, such as T-cell signaling and innate immune responses. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective treatments for B-cell malignancies.
Synthesemethoden
The synthesis of 2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-methylpiperidine to form the corresponding amide. This amide is then treated with sodium sulfite to introduce the sulfonamide group, resulting in the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied in preclinical models of B-cell malignancies and has demonstrated potent anti-tumor activity. In a study published in the journal Blood, this compound was shown to induce complete and durable responses in a mouse model of CLL. Additionally, this compound has been shown to be effective in models of MCL, diffuse large B-cell lymphoma (DLBCL), and Waldenstrom macroglobulinemia (WM).
Eigenschaften
IUPAC Name |
2-chloro-5-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9-3-2-6-16(8-9)20(18,19)10-4-5-12(14)11(7-10)13(15)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNXNMAMTNJQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6030343.png)
![methyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6030362.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)

![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6030380.png)

![3-[({[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B6030400.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B6030407.png)
![2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6030419.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6030431.png)
![4-bromo-2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6030439.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6030454.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)